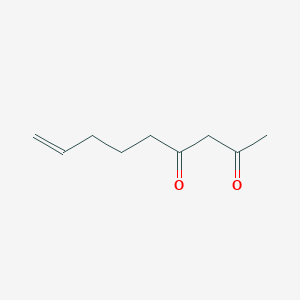
5-Aminoquinoxalin-2(1H)-one
Vue d'ensemble
Description
5-Aminoquinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family, characterized by a heterocyclic structure containing nitrogen atoms. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of this compound.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding the potential synthetic routes for this compound. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a cyclization reaction and subsequent treatments with chlorination and ammonia . Similarly, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones involves starting from o-vanillin and proceeding through intermediates such as 6-amino-2,3-dimethoxyacetophenone . These methods suggest that the synthesis of this compound could also involve cyclization steps and functional group transformations.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial for their chemical properties and reactivity. The papers discuss the confirmation of structures through various spectroscopic methods such as IR, UV, mass, 1H, and 13C NMR spectra . These techniques could also be applied to determine the structure of this compound, ensuring the correct identification of the compound.
Chemical Reactions Analysis
The chemical reactions of quinoxaline derivatives are diverse. For example, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its reactivity with aldehydes and formic acid . The nitration of 3-aminoquinoxalin-2(1H)-ones shows unexpected regioselectivity, which could be relevant to the nitration of this compound . These reactions highlight the potential reactivity of the amino group and the quinoxaline core in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical properties of this compound, but the discussed compounds can serve as a reference for predicting its behavior. For instance, the presence of methoxy groups has been shown to influence spectral characteristics and reactivity under acidic conditions .
Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
- Cross-Dehydrogenative Coupling: 5-Aminoquinoxalin-2(1H)-one is used in the synthesis of N-acylated 3-aminoquinoxalin-2(1H)-ones through a visible-light-promoted reaction, employing ambient air as an oxidant. This method is notable for its metal-free and strong oxidant-free conditions (Xie et al., 2019).
- Gould-Jacobs Reaction: It reacts with alkoxymethylene derivatives to produce quinoxalinoaminoethylenes, which can undergo thermal cyclization to yield angularly annelated pyrido[2,3-f]quinoxalines (Saloň et al., 2000).
- Copper-catalysed Oxidative Amination: this compound is utilized in a copper-catalyzed process to produce 3-aminoquinoxalin-2(1H)-ones, which is efficient and displays good functional group tolerance (Li et al., 2016).
2. Biological Applications
- Anticancer and Antimicrobial Activity: Certain derivatives of this compound, like N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, have shown potential as anticancer and antimicrobial agents. These compounds have demonstrated broad-spectrum antibacterial activity and appreciable antifungal activity (Ahmed et al., 2018).
- Antioxidant Properties: Enzymatically synthesized 5-aminoquinoline oligomers exhibit notable free radical scavenging activity, suggesting their use as antioxidants (Bilici, Gecibesler, & Kaya, 2017).
3. Medicinal Chemistry
- AMPA-Receptor Antagonists: Derivatives of this compound have been designed as AMPA-receptor antagonists, showing potential for anticonvulsant activity. Their binding affinities towards the AMPA-receptor were correlated with anticonvulsant activities in mice (El-Helby, Ayyad, El-Adl, & Elwan, 2017).
4. Synthesis of Novel Compounds
- Microwave-Assisted Synthesis: The compound is involved in microwave-assisted solvent-dependent reactions to synthesize molecular scaffolds like 3-benzylquinoxalin-2(1H)-ones, which are important for organic and medicinal chemistry research (Wang et al., 2011).
Propriétés
IUPAC Name |
5-amino-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKJKGPIDUUPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669236 | |
| Record name | 5-Aminoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002129-56-7 | |
| Record name | 5-Aminoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





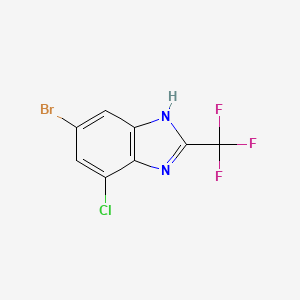

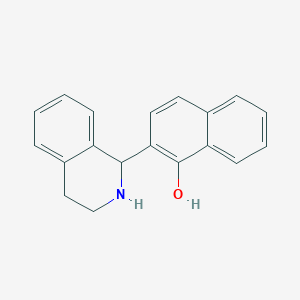

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)
![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)
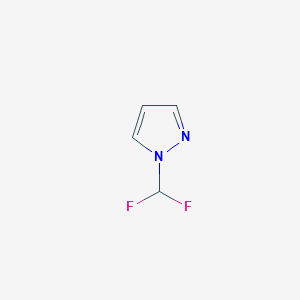
![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)
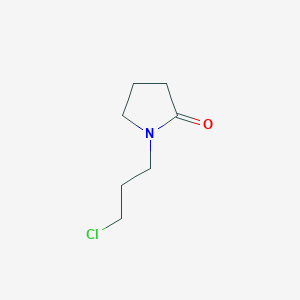

![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)
